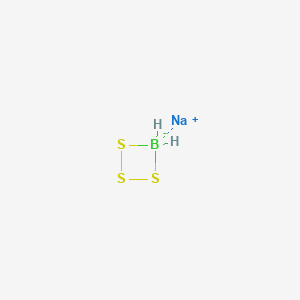

Sodium dihydro(trithio)borate(1-)

Description

Sodium dihydro(trithio)borate(1−) is a borate salt characterized by three sulfur (thio) ligands and a sodium counterion. While direct data on this specific compound are absent in the provided evidence, its structural features—particularly the trithio ligands—suggest unique reactivity and applications compared to analogous borates. This article leverages data from structurally related borate salts to infer its properties and behavior.

Properties

CAS No. |

27735-90-6 |

|---|---|

Molecular Formula |

BH2NaS3 |

Molecular Weight |

132.0 g/mol |

IUPAC Name |

sodium;1,2,3-trithia-4-boranuidacyclobutane |

InChI |

InChI=1S/BH2S3.Na/c1-2-4-3-1;/h1H2;/q-1;+1 |

InChI Key |

INVOEESYBIVJRE-UHFFFAOYSA-N |

Canonical SMILES |

[BH2-]1SSS1.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium dihydro(trithio)borate(1-) involves the reaction of sodium borohydride with sulfur in an anhydrous tetrahydrofuran (THF) solvent. The reaction is exothermic and releases a significant amount of gas. The mixture is stirred and cooled using a water bath to control the reflux. After the initial reaction subsides, the mixture is stirred for an additional 30 minutes at 20°C. The solvent is then removed under reduced pressure, and the residue is washed with anhydrous petroleum ether to yield a white or pale yellow solid. This product is stable for several weeks in a nitrogen atmosphere but gradually forms a yellowish crust on the surface when exposed to air .

Chemical Reactions Analysis

Sodium dihydro(trithio)borate(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sodium dihydro(trithio)borate(1-) can lead to the formation of boron-sulfur compounds, while reduction reactions may yield boron-hydride species .

Scientific Research Applications

Sodium dihydro(trithio)borate(1-) has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in the synthesis of boron-sulfur compounds and as a precursor for the preparation of borate glasses. These glasses are known for their unique properties, such as lower melting and softening temperatures compared to silica-based glasses, making them suitable for applications in sealing and passivation of electronic instruments . Additionally, sodium dihydro(trithio)borate(1-) is used in the study of boron chemistry and its interactions with other elements .

Mechanism of Action

The mechanism of action of sodium dihydro(trithio)borate(1-) involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a source of boron and sulfur, which can participate in various chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved. For example, in oxidation reactions, sodium dihydro(trithio)borate(1-) can donate sulfur atoms to form boron-sulfur compounds .

Comparison with Similar Compounds

Comparison with Similar Borate Compounds

Structural and Molecular Comparisons

The following table summarizes key borate compounds and their properties, highlighting differences in ligands, molecular weight, and stability:

Key Observations:

- Stability : Aromatic ligands (e.g., phenyl in Sodium tetraphenylborate) enhance thermal stability (decomposition at 180°C ), while thio ligands might increase susceptibility to oxidation or hydrolysis.

Sodium Triethylborate (C₆H₁₅BNa)

- Reactivity : Acts as a strong reducing agent in organic synthesis .

- Applications : Used in cross-coupling reactions and polymerization catalysis.

Sodium Tetraphenylborate (NaB(C₆H₅)₄)

- Reactivity : Forms insoluble precipitates with large cations (e.g., K⁺), useful in gravimetric analysis .

- Applications : Analytical chemistry for ion detection.

Sodium Trimethoxyborohydride (NaB(OCH₃)₃H)

- Reactivity : Selective reducing agent for ketones and aldehydes; sensitive to moisture .

- Applications : Organic synthesis under controlled conditions.

Sodium Dihydro(trithio)borate(1−) (Hypothetical)

- Predicted Reactivity : Thio ligands may facilitate sulfur-transfer reactions or coordinate with transition metals.

- Potential Applications: Catalysis in sulfur-rich environments or as a precursor for metal-sulfide nanomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.